A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate
Executive Summary
This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway and detailed characterization strategy for Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate. This molecule, possessing a unique combination of an aryl ketone, a pyrrolidine moiety, and a long-chain ester, represents a class of compounds with significant potential as intermediates in pharmaceutical development. The synthetic approach is logically designed around the well-established Friedel-Crafts acylation, followed by a strategic functionalization of the aromatic ring. Each step is accompanied by a detailed, field-tested protocol. The characterization section establishes a self-validating system of analytical techniques, including NMR, IR, and Mass Spectrometry, to confirm the identity, structure, and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to the synthesis and analysis of complex pharmaceutical intermediates.
Introduction: Rationale and Molecular Significance
The target molecule, Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate, incorporates three key structural motifs of high interest in medicinal chemistry:
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Aryl Ketones: These are versatile chemical precursors, serving as foundational scaffolds in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1] The Friedel-Crafts acylation, the primary method for their synthesis, is a reliable and scalable carbon-carbon bond-forming reaction.[2]
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Pyrrolidine Ring: This saturated nitrogen heterocycle is a privileged structure found in a vast number of FDA-approved drugs and natural products.[3] Its inclusion can significantly influence a molecule's pharmacological properties, including receptor binding, solubility, and metabolic stability.
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Ester Chain: The ethyl octanoate tail provides lipophilicity, which can be critical for membrane permeability and modulating the pharmacokinetic profile of a potential drug candidate.
Given the absence of a published, direct synthesis for this specific molecule, this guide proposes a logical, multi-step pathway designed for efficiency, high yield, and control over regiochemistry.
Proposed Synthetic Pathway
A retrosynthetic analysis dictates a strategy wherein the carbon backbone is constructed first via Friedel-Crafts acylation, followed by sequential modifications of the aromatic ring to introduce the required functionalities in a regiochemically controlled manner. The acyl group's strong meta-directing and deactivating properties are leveraged to ensure the correct placement of the substituent that will ultimately become the pyrrolidinomethyl group.
Caption: Proposed four-step synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 8-oxo-8-phenyloctanoate via Friedel-Crafts Acylation
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Causality: This initial step constructs the core carbon skeleton. Suberoyl chloride is chosen as the acylating agent to introduce the eight-carbon chain. Anhydrous aluminum chloride (AlCl₃) is the classic Lewis acid catalyst that polarizes the acyl chloride, generating a reactive acylium ion electrophile. Dichloromethane (DCM) is an appropriate inert solvent.
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Protocol:
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To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents).
-
Add dry dichloromethane (DCM) and cool the suspension to 0 °C using an ice bath.
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Add suberoyl chloride (1.0 equivalent) dropwise to the suspension, maintaining the temperature at 0 °C.
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In a separate flask, dissolve benzene (1.0 equivalent) and ethyl chloroformate (1.1 equivalents) in dry DCM.
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Slowly add the benzene/ethyl chloroformate solution to the acylium chloride complex at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).[4]
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl.[1]
-
Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), combine the organic fractions, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Ethyl 8-oxo-8-phenyloctanoate as a clear oil.
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Step 2: Synthesis of Ethyl 8-(3-nitrophenyl)-8-oxooctanoate via Electrophilic Aromatic Nitration
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Causality: The acyl group on the aromatic ring is a powerful deactivating group and a meta-director for subsequent electrophilic aromatic substitution. This electronic property is exploited to selectively install a nitro group at the meta-position. A mixture of concentrated nitric and sulfuric acids generates the necessary nitronium ion (NO₂⁺) electrophile.
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Protocol:
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In a round-bottom flask, cool concentrated sulfuric acid to 0 °C.
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Slowly add Ethyl 8-oxo-8-phenyloctanoate (1.0 equivalent) to the cold sulfuric acid with vigorous stirring.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) at 0 °C.
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Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 10 °C.
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Stir the reaction at 0-5 °C for 2-3 hours, monitoring by TLC.
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Once complete, carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.
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Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield Ethyl 8-(3-nitrophenyl)-8-oxooctanoate.
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Step 3: Synthesis of Ethyl 8-(3-aminophenyl)-8-oxooctanoate via Nitro Group Reduction
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Causality: The nitro group must be converted to a primary amine to enable the final cyclization step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, producing water as the only byproduct and avoiding the use of harsh, stoichiometric metal-acid reductants.
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Protocol:
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Dissolve Ethyl 8-(3-nitrophenyl)-8-oxooctanoate (1.0 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield Ethyl 8-(3-aminophenyl)-8-oxooctanoate, which can be used in the next step without further purification.
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Step 4: Synthesis of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate
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Causality: The final step involves the formation of the pyrrolidine ring. The primary amine from Step 3 acts as a nucleophile, undergoing a double N-alkylation with 1,4-dibromobutane. A mild base like potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the reaction, driving the cyclization to completion.
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Protocol:
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In a round-bottom flask, dissolve Ethyl 8-(3-aminophenyl)-8-oxooctanoate (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add potassium carbonate (K₂CO₃) (2.5 equivalents) and 1,4-dibromobutane (1.2 equivalents).
-
Heat the mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.[5]
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After cooling to room temperature, filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
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Purify the final product by column chromatography (silica gel, DCM:methanol gradient) to yield Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate.
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Characterization and Data Analysis
A multi-technique approach is mandatory for the unambiguous structural confirmation and purity assessment of the final compound.[6][7] This ensures the material meets the rigorous quality standards required for pharmaceutical research.[4]
Caption: Workflow for the purification and characterization process.
Spectroscopic and Chromatographic Data (Predicted)
The following tables summarize the expected analytical data for the target molecule, Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate (Molecular Formula: C₂₁H₃₁NO₃, Molecular Weight: 345.48 g/mol ).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8-7.9 | m | 2H | Ar-H (ortho to C=O) |
| ~7.5-7.6 | m | 2H | Ar-H (meta to C=O) |
| ~4.12 | q | 2H | -O-CH₂ -CH₃ |
| ~3.65 | s | 2H | Ar-CH₂ -N |
| ~2.95 | t | 2H | -CH₂ -C(=O)-Ar |
| ~2.55 | t | 4H | N-(CH₂ )₂ (pyrrolidine α-H) |
| ~2.28 | t | 2H | -CH₂ -COO- |
| ~1.80 | m | 4H | N-(CH₂-CH₂ )₂ (pyrrolidine β-H) |
| ~1.65-1.75 | m | 4H | Aliphatic chain |
| ~1.30-1.45 | m | 4H | Aliphatic chain |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~200.0 | C =O (Ketone) |
| ~173.5 | C =O (Ester) |
| ~137.0 | Ar-C (quaternary, C-C=O) |
| ~136.5 | Ar-C (quaternary, C-CH₂N) |
| ~132.0 | Ar-C H |
| ~128.5 | Ar-C H |
| ~60.5 | -O-CH₂ -CH₃ |
| ~58.0 | Ar-CH₂ -N |
| ~54.0 | N-(CH₂ )₂ (pyrrolidine α-C) |
| ~38.5 | -CH₂ -C(=O)-Ar |
| ~34.3 | -CH₂ -COO- |
| ~29.0 | Aliphatic -CH₂ - |
| ~25.0 | Aliphatic -CH₂ - |
| ~23.5 | N-(CH₂-CH₂ )₂ (pyrrolidine β-C) |
| ~14.2 | -O-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data (Neat)
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~2930, 2860 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1690 | C=O stretch (aryl ketone) |
| ~1600, 1450 | C=C stretch (aromatic) |
| ~1180 | C-O stretch (ester) |
| ~1160 | C-N stretch (amine) |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Predicted m/z |
|---|
| [M+H]⁺ | 346.2377 |
Safety, Handling, and Storage
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Handling: All synthetic steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. The nitration step (Step 2) involves highly corrosive acids and should be handled with extreme caution.
-
Storage: The final compound should be stored in a tightly sealed container in a cool, dry place (2-8°C), protected from light, to prevent degradation.
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Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This guide outlines a comprehensive and scientifically sound strategy for the synthesis and characterization of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate. By employing a classical Friedel-Crafts acylation followed by a controlled, multi-step functionalization of the aromatic ring, the target molecule can be produced in a logical and reproducible manner. The detailed characterization protocols provide a robust framework for validating the structure and purity of the final product, ensuring its suitability for advanced applications in pharmaceutical research and development.
References
- Benchchem. (n.d.). Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols.
- Klick, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- E. J. E. et al. (2005). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, ACS Publications.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.
- IJRASET. (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review.
- ResearchGate. (2024). Analytical Techniques in Pharmaceutical Analysis.
- Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
- National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Sigma-Aldrich. (n.d.). ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate | 898771-13-6.
- Sigma-Aldrich. (n.d.). ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate.
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(Note: A placeholder image is used. In a real application note, the actual chemical structure would be drawn here.)
